molecular formula C14H10N4O6 B3829771 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

Cat. No.: B3829771
M. Wt: 330.25 g/mol
InChI Key: PQXGDQYDXIYBFA-UHFFFAOYSA-N
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Description

5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: is a complex organic compound belonging to the class of benzoxadiazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups and a methoxy group in its structure suggests that it may exhibit interesting reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:

    Nitration of 3-nitroaniline: The starting material, 3-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7-position of the benzene ring.

    Methoxylation: The nitrated product is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.

    Cyclization: The intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the benzoxadiazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine-2-carboxylic acid.

    Reduction: Formation of 5-methoxy-7-amino-3-(3-aminophenyl)-2H-1,2,4-benzoxadiazine.

    Substitution: Formation of halogenated or sulfonated derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity, particularly due to the presence of nitro groups, makes it a candidate for studies in medicinal chemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these effects.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the benzoxadiazine core could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential metabolic pathways. The nitro groups could be reduced to reactive intermediates that damage cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine: Lacks the 3-(3-nitrophenyl) substituent.

    7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: Lacks the methoxy group.

    5-methoxy-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group at the 7-position.

Uniqueness

The presence of both methoxy and nitro groups, along with the 3-(3-nitrophenyl) substituent, makes 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c1-23-11-6-10(18(21)22)7-12-13(11)15-14(16-24-12)8-3-2-4-9(5-8)17(19)20/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXGDQYDXIYBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(NO2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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